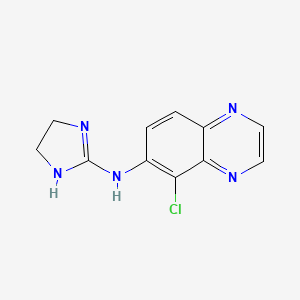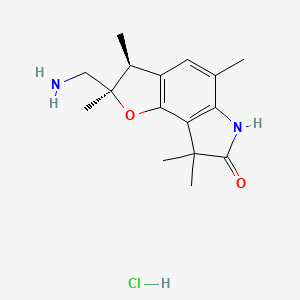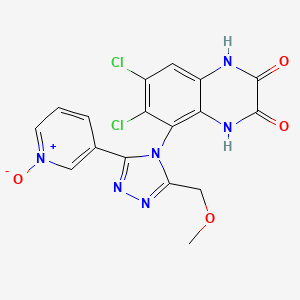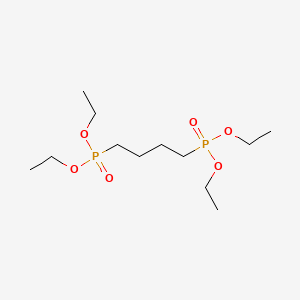
Tetraethyl butane-1,4-diylbis(phosphonate)
Overview
Description
Tetraethyl butane-1,4-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It has the molecular formula C12H28O6P2 .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Molecular Structure Analysis
The molecular weight of Tetraethyl butane-1,4-diylbis(phosphonate) is 330.29 . The SMILES representation of its structure is O=P(OCC)(OCC)CCCCP(OCC)(OCC)=O .Chemical Reactions Analysis
As a PROTAC linker, Tetraethyl butane-1,4-diylbis(phosphonate) is involved in the formation of PROTACs . These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical and Chemical Properties Analysis
Tetraethyl butane-1,4-diylbis(phosphonate) has a molecular weight of 330.29 and a molecular formula of C12H28O6P2 .Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of phosphonate compounds includes the development of novel synthetic pathways and understanding their behavior under different chemical conditions. For instance, the study on the synthesis of 1,1-Cyclopropanediylbis(phosphonic acid) highlights an innovative approach to creating cyclopropanediylbis(phosphonate) derivatives, showcasing the compound's potential as a precursor in organic synthesis (Hutchinson & Thornton, 1990). Another example is the development of cyclohex-3-ene-1,1-bis(phosphonates) through Diels-Alder cycloaddition, which demonstrates the versatility of phosphonate derivatives in creating complex molecular architectures (Ruzziconi et al., 2003).
Structural Characterization and Analysis
Structural characterization studies provide insights into the molecular arrangements and stability of phosphonate compounds. For example, the research on phosphonium salts of 1,4-butanediylebis(triphenylphosphonium) dibromide and related compounds offers a detailed look at their crystal structures and how intermolecular interactions influence the compound's properties (Nokhbeh et al., 2021).
Potential Applications in Material Science
The unique properties of phosphonate derivatives also find applications in material science. For instance, the study on the chemistry of organophosphonate scale growth inhibitors reveals how these compounds can form layered polymeric networks, suggesting their utility in preventing scale formation in industrial processes (Demadis & Baran, 2004).
Mechanism of Action
Target of Action
Tetraethyl butane-1,4-diylbis(phosphonate) is primarily used as a linker in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that target proteins for degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The primary result of the action of Tetraethyl butane-1,4-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Future Directions
Biochemical Analysis
Biochemical Properties
Tetraethyl butane-1,4-diylbis(phosphonate) plays a crucial role in biochemical reactions. It is a part of the PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
As a part of PROTACs, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetraethyl butane-1,4-diylbis(phosphonate) is tied to its role as a PROTAC linker . It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the degradation of the target protein . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
As a part of PROTACs, its effects can be expected to vary over time as the target proteins are degraded .
Metabolic Pathways
Given its role as a PROTAC linker, it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a part of PROTACs, it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
As a part of PROTACs, it may be directed to specific compartments or organelles based on the target proteins .
Properties
IUPAC Name |
1,4-bis(diethoxyphosphoryl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFSBORIZJBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992716 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7203-67-0 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


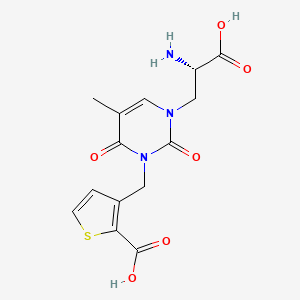

![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
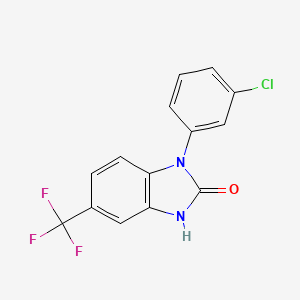
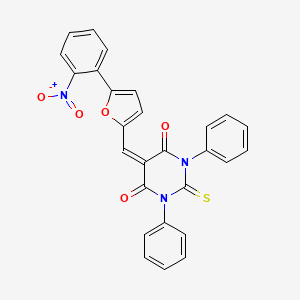
![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
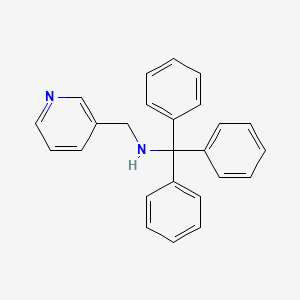
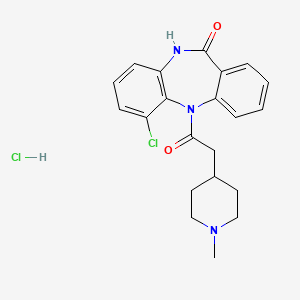
![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)
